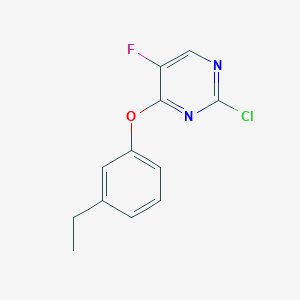
2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethylphenol and 2,4-dichloro-5-fluoropyrimidine.
Etherification: 3-ethylphenol is reacted with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-methylphenoxy)-5-fluoropyrimidine
- 2-Chloro-4-(3-isopropylphenoxy)-5-fluoropyrimidine
- 2-Chloro-4-(3-tert-butylphenoxy)-5-fluoropyrimidine
Uniqueness
2-Chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine is unique due to the specific combination of substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the ethyl group may enhance its lipophilicity compared to similar compounds with smaller or bulkier substituents, potentially affecting its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C12H10ClFN2O |
|---|---|
Molecular Weight |
252.67 g/mol |
IUPAC Name |
2-chloro-4-(3-ethylphenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-8-4-3-5-9(6-8)17-11-10(14)7-15-12(13)16-11/h3-7H,2H2,1H3 |
InChI Key |
MQRNCMBXRXIFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


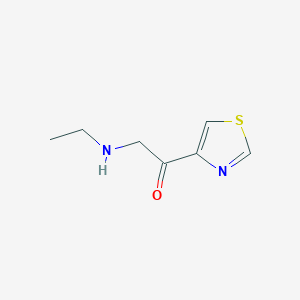
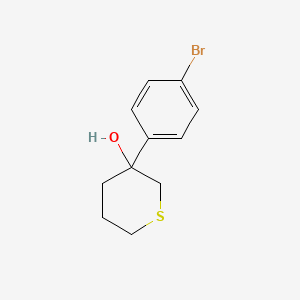

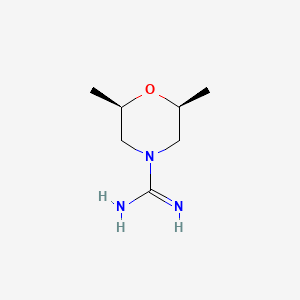
![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)

![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)

![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)


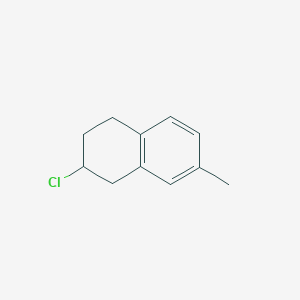
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B15258736.png)

